Home > Products > Screening Compounds P134077 > 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine
2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine -

2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine

Catalog Number: EVT-3985881
CAS Number:
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of novel amide derivatives were synthesized and tested for antiproliferative activity against the human breast cancer cell line MCF7. Compounds 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine displayed promising cytotoxic activity against MCF-7 cells. []

Relevance: While structurally distinct from 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine, these compounds share a common pharmacophore with a central pyrazole ring. Additionally, both the target compound and this series of derivatives are investigated for their anticancer potential, suggesting a potential link in their mechanisms of action. []

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

Compound Description: This novel series was designed as potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors for cancer treatment. A key derivative, compound 15 (specific structure not provided), exhibited potent CDK2 inhibitory activity and sub-micromolar antiproliferative activity against a panel of cancer cell lines. []

Relevance: The core structure of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines closely resembles 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine. Both compounds feature a pyrimidine ring linked to a pyrazole moiety. This structural similarity suggests potential overlap in their biological targets and activities, particularly in the context of cancer. []

4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine derivatives

Compound Description: These novel pyrazole derivatives were developed as potential phosphodiesterase 3A (PDE3A) inhibitors for managing congestive heart failure. The most promising inhibitor in the series, compound 9g (specific structure not provided), demonstrated considerable PDE3 inhibition and improved cardiac muscle contractility. []

Relevance: Although belonging to a different chemical class (triazines), these derivatives share the 1H-pyrazol-1-yl and morpholino substituents with 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine. This structural similarity, particularly the shared morpholino group, could indicate similar pharmacological profiles and potential for off-target activity. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound, also referred to as compound 7, was synthesized and evaluated for its anti-breast cancer activity. It exhibited better anticancer activity against MCF7 cells than the standard drug, 4-hydroxytamoxifen. []

Relevance: This compound shares a significant structural similarity with 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine, particularly the presence of a morpholine ring and a pyrazole ring connected to a phenyl group. This close structural relationship suggests a potential link in their mechanisms of action against breast cancer. []

Compound Description: These derivatives (7(Aa-Gd)) were synthesized and evaluated for their antibacterial and antifungal activities. The study reported significant antimicrobial activity for these compounds. []

Relevance: While structurally diverse, this series, like 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine, features a central pyrazole ring connected to various substituted phenyl and heterocyclic moieties. This structural commonality could be indicative of shared mechanisms underlying their respective biological activities. []

Ethyl/Methyl 4-(3-Aryl-1- Phenl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4- Tetrahydropyrimidine-5-Carboxylates

Compound Description: This series of compounds was synthesized using a green heterogeneous catalyst via a one-pot three-component synthesis. []

Relevance: The presence of both a pyrazole and a pyrimidine ring in these compounds makes them structurally relatable to 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine. []

Phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine derivatives

Compound Description: These derivatives were studied for their potential as IGF-1R inhibitors for the treatment of proliferative diseases. [, , , ]

Relevance: This group of compounds bears a striking structural resemblance to 2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine. Both share the core phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine structure, differing only in the substituents attached to the pyrimidine and phenyl rings. This close structural similarity underscores a possible shared mechanism of action, especially considering the focus on cell proliferation and cancer-related targets in both cases. [, , , ]

Properties

Product Name

2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine

IUPAC Name

2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H18N6O/c18-16-11-15(20-17(21-16)23-7-9-24-10-8-23)13-3-1-12(2-4-13)14-5-6-19-22-14/h1-6,11H,7-10H2,(H,19,22)(H2,18,20,21)

InChI Key

MGMATFVXTIACPG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)C4=CC=NN4

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)C4=CC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.